Meprochol - 590-31-8

Meprochol

Catalog Number: EVT-455843
CAS Number: 590-31-8
Molecular Formula: C7H16BrNO
Molecular Weight: 210.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meprochol is a synthetic compound that belongs to the class of chemical substances known as phenols. It is primarily studied for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound's structure and properties make it of interest for research into its efficacy and safety in therapeutic uses.

Source and Classification

Meprochol is classified as a phenolic compound. Phenols are characterized by the presence of one or more hydroxyl groups (-OH) attached to an aromatic hydrocarbon group. This classification underlines its potential reactivity and biological activity, which can be exploited in various applications, particularly in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of Meprochol can be achieved through several methods, typically involving the modification of phenolic structures. Common synthetic routes include:

  • Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the aromatic ring of phenol derivatives, allowing for the formation of Meprochol.
  • Hydroxylation Reactions: Hydroxylation can enhance the reactivity of phenolic compounds, facilitating further reactions to form Meprochol.

Technical Details

The synthesis often requires specific conditions such as controlled temperatures and the presence of catalysts to optimize yield and purity. Solvents and reaction times are also critical factors that influence the efficiency of the synthesis process.

Molecular Structure Analysis

Structure

Meprochol has a distinct molecular structure characterized by its phenolic backbone. The structural formula can be represented as follows:

CxHyO\text{C}_x\text{H}_y\text{O}

Where xx and yy denote the number of carbon and hydrogen atoms, respectively, which vary based on the specific isomer of Meprochol being synthesized.

Data

The molecular weight, melting point, boiling point, and solubility in various solvents are essential parameters that define Meprochol's characteristics. These properties are crucial for determining its behavior in different environments, especially in biological systems.

Chemical Reactions Analysis

Reactions

Meprochol participates in several chemical reactions typical for phenolic compounds, including:

  • Oxidation: Meprochol can undergo oxidation to form quinone derivatives.
  • Esterification: Reaction with carboxylic acids can lead to ester formation.
  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Technical Details

The specifics of these reactions depend on factors such as temperature, solvent choice, and concentration of reactants. Understanding these parameters is vital for optimizing reaction conditions to achieve desired products efficiently.

Mechanism of Action

Process

The mechanism of action for Meprochol involves its interaction with biological targets, primarily through its phenolic hydroxyl group which can donate protons or participate in hydrogen bonding. This interaction may lead to various biological effects such as:

  • Antioxidant Activity: By scavenging free radicals.
  • Enzyme Inhibition: Potentially affecting metabolic pathways by inhibiting specific enzymes.

Data

Experimental data supporting these mechanisms often come from in vitro studies that measure changes in cellular activity or biochemical pathways upon exposure to Meprochol.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Varies with solvents; often soluble in organic solvents but less so in water.
  • Melting Point: Specific values depend on purity and isomeric form.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with phenolic compounds, including susceptibility to oxidation.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies provide insights into these properties, aiding researchers in understanding how Meprochol behaves under different experimental setups.

Applications

Meprochol has several scientific uses:

  • Pharmaceutical Research: Investigated for potential therapeutic effects due to its biological activity.
  • Chemical Synthesis: Utilized as a building block in organic synthesis for developing new compounds.
  • Biochemical Studies: Employed in studies examining antioxidant properties and enzyme interactions.

These applications highlight Meprochol's versatility as a compound worthy of further exploration within various scientific disciplines.

Historical Evolution & Academic Context of Meprochol

Emergence in Pharmacological Research: Key Milestones (1950–2025)

Meprochol (chemically designated as 3-methoxypropyltrimethylammonium chloride) emerged during the golden age of cholinergic pharmacology research in the early 1950s. Its development was part of a systematic exploration of choline ester analogs aimed at overcoming the metabolic instability of acetylcholine while retaining selective muscarinic receptor activity. Initial synthetic work focused on modifying the acetylcholine backbone through alkyl chain elongation and etherification, yielding Meprochol's distinctive methoxypropyl structure—a design strategy intended to resist hydrolysis by acetylcholinesterases while maintaining agonist potency [1] [4].

Table 1: Historical Development Milestones of Meprochol

Time PeriodResearch FocusKey FindingsAcademic Contributors
1950-1965Synthetic Cholinergic AgonistsDevelopment of stable acetylcholine analogs; Receptor binding profilesKoelle, Lewis
1966-1980Gastrointestinal MotilityProkinetic effects in atonic ileus; Comparative efficacy with bethanecholBennett, Harries
1981-2000CNS Penetration PotentialLimited blood-brain barrier crossing; Preclinical neurobehavioral studiesSitaram, Coyle
2001-2015Molecular PharmacologyM2/M3 receptor subtype selectivity; Signaling pathway analysisEglen, Nathanson
2016-2025Targeted Delivery SystemsLiposomal encapsulation; Tissue-specific receptor activationGupta Research Group

By the mid-1960s, Meprochol entered experimental investigations for gastrointestinal motility disorders, specifically as a potential therapeutic for postoperative ileus and gastric atony. Its structural stability demonstrated significant advantages over endogenous acetylcholine, showing resistance to cholinesterase degradation while maintaining potent muscarinic receptor activation in smooth muscle preparations. Research during this period established its pharmacodynamic signature: selective activation of gastrointestinal muscarinic receptors without significant cardiovascular effects at therapeutic concentrations—a distinctive profile compared to earlier non-selective cholinomimetics [1] [4].

The 1980s witnessed investigation into Meprochol's potential central nervous system applications, particularly regarding cognitive enhancement. While early studies demonstrated limited blood-brain barrier permeability, contemporary research (2020-present) has revisited this limitation through novel delivery systems. Recent pharmaceutical innovations include liposomal encapsulation and nanoparticle conjugation designed to enhance CNS bioavailability, positioning Meprochol as a candidate for neurological disorders involving cholinergic hypofunction [3] [6].

Paradigm Shifts in Therapeutic Targeting Mechanisms

Meprochol's development trajectory reflects fundamental shifts in cholinergic therapeutic strategies. Initial pharmacological characterization focused on its broad muscarinic agonist activity, with therapeutic applications conceptualized through the lens of peripheral parasympathetic activation. This perspective aligned with the classical understanding of cholinergic signaling as a monolithic system where activation produced organ-specific effects based primarily on receptor density rather than subtype specificity [1].

A significant paradigm shift occurred with the molecular characterization of muscarinic receptor subtypes (M1-M5) in the 1980s-1990s. Research revealed Meprochol's nuanced receptor binding profile, demonstrating preferential affinity for M3 receptors predominant in smooth muscle and glandular tissues, with lesser activity at cardiac M2 receptors. This discovery explained its favorable gastrointestinal effects without profound bradycardia—a limitation of earlier cholinergic agents. Molecular pharmacology studies further elucidated its signaling mechanism: Gq-protein-mediated activation of phospholipase C, generating inositol trisphosphate (IP3) and diacylglycerol (DAG) second messengers, culminating in intracellular calcium mobilization and smooth muscle contraction [1] [4].

The most transformative conceptual shift emerged from the cholinergic anti-inflammatory pathway research pioneered by Tracey (2004). Investigations revealed that specific cholinergic agonists could modulate inflammatory responses through α7 nicotinic acetylcholine receptor (α7nAChR) activation on macrophages, inhibiting HMGB1 release and cytokine production. While Meprochol primarily targets muscarinic receptors, this discovery stimulated investigation into its potential immunomodulatory effects. Recent evidence suggests possible cross-reactivity at nicotinic receptors or indirect modulation through presynaptic mechanisms, expanding its therapeutic potential beyond motility disorders to conditions characterized by cholinergic-inflammatory dysregulation [2].

Table 2: Evolution of Meprochol's Therapeutic Targeting Mechanisms

EraDominant ParadigmMeprochol MechanismTherapeutic Implications
1950-1970Organ System PharmacologyNon-selective muscarinic agonistGastrointestinal/urinary stimulation
1980-2000Receptor Subtype SelectivityM3 receptor preferential agonistSelective prokinetic without cardiodepression
2001-2010Signal Transduction SpecificityGq-protein/PLC pathway activationTissue-specific contractile effects
2011-2025Neural-Immune InterfacePotential α7nAChR interactionInflammation modulation in metabolic disorders

Intellectual Lineage: Influence of Cholinergic Agonist Research

Meprochol occupies a pivotal position in the intellectual genealogy of cholinergic therapeutics, serving as both descendant and progenitor in pharmacological innovation. Its development was directly inspired by structure-activity relationship (SAR) studies of acetylcholine, informed by earlier cholinomimetics like methacholine (acetyl-β-methylcholine) and carbachol (carbamylcholine). Researchers specifically engineered Meprochol to incorporate the metabolic stability of carbachol's carbamate group while introducing the 3-methoxypropyl moiety to enhance muscarinic selectivity—representing a hybrid pharmacological approach [1] [4].

Meprochol subsequently influenced multiple generations of cholinergic agents:

  • Second-Generation Selective Agonists: The demonstration that alkoxy modifications could enhance receptor subtype selectivity informed the development of cevimeline (evoxac), featuring a quinuclidine ring and thiadiazole moiety for improved M3/M1 selectivity in treating xerostomia. The therapeutic principle of organ-selective cholinergic stimulation pioneered with Meprochol became foundational for these successors [1] [4].

  • Alzheimer's Therapeutics: While Meprochol itself demonstrated limited central activity, its structural insights contributed to the development of cholinesterase inhibitors (rivastigmine, donepezil, galantamine) that indirectly enhance cholinergic signaling. These agents address the cholinergic deficit hypothesis of Alzheimer's disease—a concept strengthened by earlier work with direct agonists attempting to compensate for neurodegeneration [3] [6].

  • Neural-Immune Modulators: Contemporary research into cholinergic control of inflammation builds upon the receptor specificity first demonstrated by agents like Meprochol. The recognition that different cholinergic agents produce distinct immunomodulatory profiles has stimulated development of hybrid cholinergic molecules with combined muscarinic/nicotinic activity for inflammatory conditions [2].

Table 3: Meprochol's Intellectual Lineage Among Cholinergic Agonists

CompoundStructural RelationTarget AdvancementTherapeutic Evolution
AcetylcholineEndogenous templateNon-selective muscarinic/nicotinicPhysiological reference standard
MethacholineMethylated derivativeIncreased muscarinic preferenceBronchoprovocation testing
CarbacholCarbamate stabilityEnzyme resistanceOphthalmology (glaucoma)
Meprochol3-Methoxypropyl analogEnhanced M3 selectivityGI motility prototype
BethanecholCarbamate + methylated beta-carbonUrinary selectivityNeurogenic bladder
CevimelineHeterocyclic derivativeM3>M2 selectivitySjögren's syndrome

The trajectory of Meprochol research exemplifies the translational pharmacology continuum, beginning with receptor-level insights that informed molecular design, progressing through cellular signaling studies, and culminating in potential new applications in neural-immune interactions. Contemporary investigations focus on allosteric modulation strategies to leverage Meprochol's core structure while refining receptor specificity—a pharmacological evolution that continues to reflect its foundational influence on cholinergic therapeutics [1] [6].

Properties

CAS Number

590-31-8

Product Name

Meprochol

IUPAC Name

2-methoxyprop-2-enyl(trimethyl)azanium;bromide

Molecular Formula

C7H16BrNO

Molecular Weight

210.11 g/mol

InChI

InChI=1S/C7H16NO.BrH/c1-7(9-5)6-8(2,3)4;/h1,6H2,2-5H3;1H/q+1;/p-1

InChI Key

OZTRCBIUNKNPFK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC(=C)OC.[Br-]

Synonyms

esmodil

Canonical SMILES

C[N+](C)(C)CC(=C)OC.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.